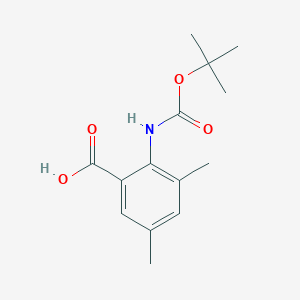

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid

CAS No.: 669713-57-9

Cat. No.: VC1992668

Molecular Formula: C14H19NO4

Molecular Weight: 265.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 669713-57-9 |

|---|---|

| Molecular Formula | C14H19NO4 |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| Standard InChI | InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |

| Standard InChI Key | ITWQZQYNZFDETR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Structure

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is an aromatic compound with a benzoic acid core structure. Its molecular structure consists of a benzene ring with a carboxylic acid group (-COOH), an amino group at position 2 protected by a tert-butoxycarbonyl (Boc) group, and methyl groups at positions 3 and 5. This arrangement of functional groups provides the compound with unique chemical properties and synthetic utility.

Basic Identifiers

The compound is registered with various identifiers that are essential for its accurate documentation and database searches:

| Parameter | Value |

|---|---|

| CAS Number | 669713-57-9 |

| Molecular Formula | C₁₄H₁₉NO₄ |

| Molecular Weight | 265.3 g/mol |

| IUPAC Name | 3,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

| InChI | InChI=1S/C14H19NO4/c1-8-6-9(2)11(10(7-8)12(16)17)15-13(18)19-14(3,4)5/h6-7H,1-5H3,(H,15,18)(H,16,17) |

| InChI Key | ITWQZQYNZFDETR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C(=O)O)NC(=O)OC(C)(C)C)C |

The compound has multiple synonyms in scientific literature, including:

-

2-tert-Butoxycarbonylamino-3,5-dimethylbenzoic acid

-

Boc-2-amino-3,5-dimethylbenzoic acid

-

N-Boc-3,5-dimethylanthranilic acid

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is crucial for its proper handling and application in research settings.

Physical Properties

| Property | Value |

|---|---|

| Physical State at 20°C | Solid |

| Density | Approximately 1.2 g/cm³ |

| Refractive Index | Approximately 1.56 |

| Storage Recommendation | Store in a cool, dry place |

Chemical Properties

The chemical behavior of this compound is largely determined by its functional groups:

-

The carboxylic acid group (-COOH) at position 1 can participate in various reactions typical of carboxylic acids, including esterification, amidation, and reduction.

-

The protected amino group (NH-Boc) at position 2 is temporarily deactivated by the Boc protecting group, preventing it from participating in unwanted reactions during multi-step syntheses.

-

The methyl groups at positions 3 and 5 contribute to the steric and electronic properties of the molecule, potentially affecting its reactivity and selectivity in chemical transformations.

-

The Boc protecting group can be selectively removed under acidic conditions (typically trifluoroacetic acid or HCl in organic solvents), revealing the free amino group for subsequent reactions .

Synthesis Methods

While the search results don't provide detailed synthesis protocols specific to this compound, the preparation of 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid typically follows established procedures for introducing Boc protecting groups to aromatic amines.

General Synthetic Approach

The most common approach involves the reaction of 2-amino-3,5-dimethylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent, often in the presence of a base. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, resulting in the formation of the desired Boc-protected amine.

The general reaction can be represented as:

2-amino-3,5-dimethylbenzoic acid + (Boc)₂O → 2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid + CO₂ + tert-butanol

Precursor Compound

The primary precursor for this synthesis, 2-amino-3,5-dimethylbenzoic acid (CAS: 14438-32-5), is also known as 3,5-dimethylanthranilic acid. This compound has its own significant applications in chemical research and provides the essential structural framework for our target compound .

Applications in Research and Industry

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid has several important applications in scientific research and industrial processes:

Synthetic Organic Chemistry

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its bifunctional nature, featuring both a protected amino group and a carboxylic acid functionality, allows for selective reactions at different sites of the molecule, making it valuable in multi-step synthesis protocols .

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of bioactive compounds and potential pharmaceutical agents. The presence of the Boc-protected amino group allows for controlled functionalization, which is crucial in designing molecules with specific biological activities.

Materials Science

Research suggests potential applications of this compound in materials science, where it can serve as a precursor for functional materials with tailored properties. The structural features of the compound provide opportunities for designing materials with specific interactions and self-assembly properties .

| Parameter | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation |

| H319: Causes serious eye irritation | |

| H335: May cause respiratory irritation |

| Precautionary Statements | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of water |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P312 | Call a POISON CENTER/doctor if you feel unwell |

| P321 | Specific treatment (see label) |

| P332+P313 | If skin irritation occurs: Get medical advice/attention |

| P337+P313 | If eye irritation persists: Get medical advice/attention |

| P362 | Take off contaminated clothing |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed |

| P405 | Store locked up |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |

It is advisable to handle this compound in a well-ventilated area while using appropriate personal protective equipment, including gloves, safety goggles, and a laboratory coat .

Current Market Availability

2-((tert-Butoxycarbonyl)amino)-3,5-dimethylbenzoic acid is commercially available from various chemical suppliers with different specifications:

| Supplier | Catalog Number | Purity | Package Size |

|---|---|---|---|

| AKSci | J61376 | 95% | Various options |

| Other suppliers | Various | 97-98% | 5g and other options |

These commercial offerings enable researchers to access the compound for their synthetic and analytical needs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume